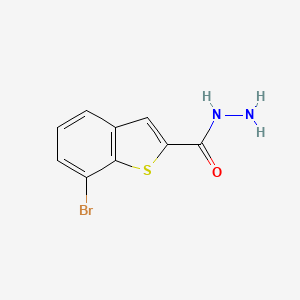

7-Bromo-1-benzothiophene-2-carbohydrazide

Description

7-Bromo-1-benzothiophene-2-carbohydrazide (CAS: 1171927-51-7) is a benzothiophene derivative with a bromine substituent at the 7-position and a carbohydrazide functional group at the 2-position. Its molecular formula is C₉H₇BrN₂OS, and it has a molecular weight of 271.14 g/mol . This compound is structurally significant due to its hybrid aromatic-heterocyclic framework, which combines the electron-rich benzothiophene core with reactive hydrazide functionality. Such features make it a valuable intermediate in pharmaceutical and materials chemistry, particularly in the synthesis of bioactive molecules and coordination complexes.

Properties

IUPAC Name |

7-bromo-1-benzothiophene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2OS/c10-6-3-1-2-5-4-7(9(13)12-11)14-8(5)6/h1-4H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXTOVYNICYAXJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)SC(=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Synthetic Route

The detailed synthetic route for 7-Bromo-1-benzothiophene-2-carbohydrazide can be summarized as follows:

Step 1: Bromination

- Reagents : Benzothiophene, bromine or NBS, iron(III) bromide.

- Conditions : Low temperature (0–5°C), polar aprotic solvent.

- Product : 7-Bromo-benzothiophene.

Step 2: Introduction of the Carbohydrazide Group

- Reagents : 7-Bromo-benzothiophene, hydrazine or hydrazine derivative.

- Conditions : Mild conditions, possibly with a catalyst.

- Product : 7-Bromo-1-benzothiophene-2-carbohydrazide.

Chemical Transformations

This compound can undergo several chemical transformations, including:

- Hydrolysis : The carbohydrazide group can be hydrolyzed to form a carboxylic acid derivative.

- Condensation Reactions : The carbohydrazide group can participate in condensation reactions with aldehydes to form acylhydrazones.

Reaction Conditions and Yield Optimization

Optimizing reaction conditions is crucial for achieving high yields and purity. Factors influencing yield include:

- Temperature : Lower temperatures often enhance regioselectivity during bromination.

- Solvent : Polar aprotic solvents can improve solubility and reaction homogeneity.

- Catalysts : Lewis acids like iron(III) bromide can enhance selectivity.

Data Table: Reaction Conditions and Yields

| Reaction Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Bromination | Benzothiophene, NBS, FeBr₃ | 0–5°C, DMF | 70–80% |

| Carbohydrazide Formation | 7-Bromo-benzothiophene, Hydrazine | Mild conditions | 60–70% |

Analytical Techniques for Characterization

Characterization of 7-Bromo-1-benzothiophene-2-carbohydrazide involves several spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Confirms the structure through proton and carbon signals.

- Mass Spectrometry (MS) : Validates the molecular weight and formula.

- Infrared Spectroscopy (IR) : Identifies functional groups, such as the carbohydrazide group.

Biological Activities and Applications

7-Bromo-1-benzothiophene-2-carbohydrazide is of interest in medicinal chemistry due to its potential biological activities. Its structure allows interaction with biological molecules, making it a candidate for pharmaceutical development. Derivatives of benzothiophene have shown antimicrobial and anticancer properties, highlighting the potential of this compound as a precursor for therapeutic agents.

Chemical Reactions Analysis

Oxidation Reactions

The carbohydrazide group (-CONHNH₂) undergoes selective oxidation under controlled conditions:

-

Mechanistic Insight : Oxidation with KMnO₄ in acidic media cleaves the hydrazide C–N bond, yielding carboxylic acids. Iodine-mediated oxidation generates azodicarbonamides via radical intermediates .

Reduction Reactions

The hydrazide moiety and bromine atom participate in reduction pathways:

-

Key Observation : LiAlH₄ reduces the hydrazide to an amine without affecting the benzothiophene ring. Catalytic hydrogenation removes bromine selectively in the presence of sulfur .

Nucleophilic Substitution

The electron-deficient C–Br bond undergoes substitution with nucleophiles:

-

Optimized Conditions : Pd-catalyzed cross-coupling achieves >80% yield with arylboronic acids. Thiolation requires polar aprotic solvents to stabilize intermediates.

Condensation Reactions

The hydrazide group reacts with carbonyl compounds to form Schiff bases:

-

Structural Impact : Schiff bases exhibit enhanced antimicrobial activity compared to the parent compound . Cyclization with POCl₃ produces oxadiazoles via intramolecular dehydration.

Comparative Reactivity of Analogues

The bromine atom and carbohydrazide group differentiate reactivity from similar derivatives:

| Compound | Key Reaction | Product | Reactivity Difference |

|---|---|---|---|

| 7-Chloro-1-benzothiophene-2-carbohydrazide | SNAr with morpholine | 7-Morpholino derivative | Lower activation energy due to Cl vs. Br |

| 3-Bromo-1-benzothiophene-2-carbohydrazide | Oxidation with KMnO₄ | Carboxylic acid | Positional isomerism alters yields |

-

Substituent Effects : Bromine’s larger atomic radius enhances halogen bonding in biological systems compared to chlorine .

Industrial and Pharmacological Relevance

-

Scale-Up Synthesis : Continuous flow reactors improve safety and yield for bromination and formylation steps.

-

Biological Activity : Derivatives inhibit Mycobacterium tuberculosis (MIC = 2.73–22.86 μg/mL) by targeting DprE1 enzymes . Schiff base analogues show cytotoxicity against HeLa cells (IC₅₀ = 5.94 μM) .

This compound’s versatility in oxidation, substitution, and condensation reactions makes it a cornerstone in medicinal chemistry. Future research should explore its applications in covalent inhibitor design and materials science, leveraging its dual reactive sites.

Scientific Research Applications

Medicinal Chemistry

7-Bromo-1-benzothiophene-2-carbohydrazide serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown promise as:

- Antimicrobial Agents: Research indicates that benzothiophene derivatives exhibit significant antimicrobial properties, particularly against pathogens like Mycobacterium tuberculosis and Acinetobacter baumannii .

- Anticancer Compounds: Studies have demonstrated that modifications to the benzothiophene structure can enhance activity against cancer cell lines, such as MCF-7 (breast cancer) with reported IC50 values indicating potent effects .

Material Science

The compound is utilized in the development of advanced materials:

- Organic Semiconductors: 7-Bromo-1-benzothiophene-2-carbohydrazide can be incorporated into organic electronic devices due to its electronic properties, which are influenced by the bromine atom's ability to participate in halogen bonding .

- Light Emitting Diodes (OLEDs): Its derivatives are explored for use in OLED technology, where their unique photophysical properties can enhance device performance .

Biological Research

The compound is also employed in various biochemical assays:

- Enzyme Activity Probes: It serves as a probe to study enzyme interactions, particularly in the context of drug discovery and development .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

- Antimicrobial Activity Study : A study demonstrated that derivatives of benzothiophenes, including 7-Bromo-1-benzothiophene-2-carbohydrazide, exhibited over 90% inhibition rates against Mycobacterium tuberculosis .

- Anticancer Evaluation : Research indicated that modifications to the compound led to significant growth inhibition in various cancer cell lines, confirming its potential as an anticancer agent .

- Material Science Innovations : Investigations into organic semiconductor applications revealed that this compound could enhance device efficiency due to its unique electronic properties .

Mechanism of Action

The mechanism of action of 7-Bromo-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .

Comparison with Similar Compounds

Table 1: Positional Isomer Comparison

| Property | 7-Bromo-1-benzothiophene-2-carbohydrazide | 4-Bromo-1-benzothiophene-2-carbohydrazide |

|---|---|---|

| CAS Number | 1171927-51-7 | 1171927-39-1 |

| Bromine Position | 7-position | 4-position |

| Molecular Weight (g/mol) | 271.14 | 271.13 |

| Predicted Density (g/cm³) | - | 1.729 |

Functional Group Variants: Ethyl 7-Bromo-1-benzothiophene-2-carboxylate

Ethyl 7-bromo-1-benzothiophene-2-carboxylate (CAS: 1355171-39-9) replaces the carbohydrazide group with an ester (C₁₁H₉BrO₂S , MW: 285.17 g/mol) . Key distinctions include:

- Reactivity : The ester group is less nucleophilic than carbohydrazide, limiting its utility in hydrazine-mediated coupling reactions.

- Applications : The ethyl ester serves as a precursor to the carbohydrazide via hydrolysis and hydrazine treatment, highlighting its role in stepwise synthesis .

Ring-System Analogues: Benzimidazole and Thiazoloquinoxaline Derivatives

7-Bromo-2-methyl-1H-benzoimidazole-5-carboxylic Acid Methyl Ester

This compound (CAS: 2091562-05-7) replaces the benzothiophene core with a benzoimidazole ring (C₁₀H₉BrN₂O₂, MW: 285.10 g/mol) .

7-Bromo-2-[2-(2-hydroxybenzylidene)hydrazinyl]thiazolo[5,4-b]quinoxaline (9f)

Compound 9f (m.p. 209–211°C) features a thiazoloquinoxaline scaffold with a hydrazinyl-hydroxybenzylidene substituent . Its extended conjugation system and hydrogen-bonding capacity (IR peaks at 3446 cm⁻¹ for OH and 3206 cm⁻¹ for NH) suggest enhanced binding affinity in biological targets compared to simpler benzothiophenes.

Table 2: Ring-System Analogues

| Compound | Core Structure | Functional Groups | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| 7-Bromo-1-benzothiophene-2-carbohydrazide | Benzothiophene | Carbohydrazide, Br | 271.14 | High reactivity for synthesis |

| 7-Bromo-2-methylbenzoimidazole-5-carboxylate | Benzoimidazole | Methyl ester, Br | 285.10 | Enhanced lipophilicity |

| Compound 9f | Thiazoloquinoxaline | Hydrazinyl, hydroxybenzylidene | 386.35 ([M+H]+) | Strong H-bonding potential |

7-Bromo-1-benzothiophene-2-carbonyl Chloride

This precursor (CAS: 1935390-73-0, C₉H₄BrClOS , MW: 275.55 g/mol) is critical for synthesizing the carbohydrazide via reaction with hydrazine . Its high reactivity (due to the acyl chloride group) contrasts with the stability of the carbohydrazide, making it unsuitable for direct application in drug formulations.

Biological Activity

7-Bromo-1-benzothiophene-2-carbohydrazide is a compound belonging to the class of benzothiophene derivatives, which are recognized for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

7-Bromo-1-benzothiophene-2-carbohydrazide has the molecular formula CHBrNS and a molar mass of 271.13 g/mol. The presence of the bromine atom and the carbohydrazide functional group enhances its reactivity, making it a candidate for various biological investigations.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 7-Bromo-1-benzothiophene-2-carbohydrazide against various pathogens, particularly Mycobacterium tuberculosis (MTB).

- Minimum Inhibitory Concentration (MIC) : The compound exhibited significant activity against both active and dormant forms of MTB, with MIC values ranging from 0.91 to 2.83 μg/mL in ex vivo studies involving THP-1 macrophages .

- Comparison with Standard Drugs : In comparative assays, 7-Bromo-1-benzothiophene-2-carbohydrazide demonstrated efficacy comparable to that of clinically used antibiotics such as Rifampicin (RIF) and Isoniazid (INH), suggesting its potential as an alternative or adjunct therapy for tuberculosis .

| Compound | MIC (μg/mL) | Activity Against |

|---|---|---|

| 7-Bromo-1-benzothiophene-2-carbohydrazide | 0.91 - 2.83 | Active & dormant MTB |

| Rifampicin | 0.05 - 0.075 | Active MTB |

| Isoniazid | >10 | Active MTB |

The mechanism by which 7-Bromo-1-benzothiophene-2-carbohydrazide exerts its biological effects is believed to involve interaction with specific enzymes or receptors within bacterial cells. The compound may form covalent bonds with nucleophilic sites on proteins, leading to inhibition of their activity . Additionally, molecular docking studies suggest that it binds effectively to the active site of enzymes critical for bacterial survival, such as DprE1 (Decaprenylphosphoryl-β-d-ribose-2′-epimerase), which is involved in the biosynthesis of mycobacterial cell walls .

Case Studies

Several case studies have investigated the efficacy of benzothiophene derivatives, including 7-Bromo-1-benzothiophene-2-carbohydrazide:

- Study on Multidrug-resistant MTB : In vitro tests showed that this compound was effective against multidrug-resistant strains of MTB, with MIC values indicating strong potential as a therapeutic agent .

- Cytotoxicity Assessment : The compound exhibited low cytotoxicity against human cancer cell lines such as HeLa and THP-1, indicating a favorable selectivity index that supports its use in clinical settings .

Q & A

Basic: What are the recommended synthetic routes for 7-bromo-1-benzothiophene-2-carbohydrazide, and how do reaction conditions influence yield?

Methodological Answer:

- Core Synthesis : Start with bromination of 1-benzothiophene-2-carboxylic acid derivatives. Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–5°C) to minimize side reactions .

- Hydrazide Formation : React the brominated intermediate with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux (70–80°C) for 6–8 hours. Monitor reaction progression via TLC (silica gel, eluent: ethyl acetate/hexane 3:7) .

- Yield Optimization :

- Catalyst : Add catalytic acetic acid to accelerate hydrazide formation.

- Purification : Use column chromatography (silica gel, gradient elution) to isolate the product with >85% purity.

- Critical Variables : Excess hydrazine (1.5–2.0 eq.) improves conversion, but higher temperatures risk decomposition .

Basic: How can researchers characterize the structural integrity of 7-bromo-1-benzothiophene-2-carbohydrazide?

Methodological Answer:

- Spectroscopic Techniques :

- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 297.98 for C₉H₆BrN₂OS) .

- X-ray Crystallography : Resolve crystal structures to confirm bromine substitution and planarity of the benzothiophene ring system .

Advanced: What mechanistic insights explain the reactivity of the bromine substituent in cross-coupling reactions?

Methodological Answer:

- Buchwald-Hartwig Amination : The bromine atom acts as a leaving group in Pd-catalyzed C-N bond formation. Use Pd(OAc)₂/XPhos catalyst system with aryl amines in toluene at 110°C .

- Suzuki-Miyaura Coupling : Employ Pd(PPh₃)₄ with arylboronic acids (1.2 eq.) in THF/H₂O (3:1) at 80°C. Monitor via GC-MS to detect biaryl byproducts .

- Side Reactions : Competing debromination may occur under strong reducing conditions (e.g., excess hydrazine). Mitigate by optimizing stoichiometry and reaction time .

Advanced: How can computational modeling predict the biological activity of 7-bromo-1-benzothiophene-2-carbohydrazide derivatives?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinase inhibitors). Parameterize the bromine atom’s van der Waals radius (1.85 Å) and partial charge (−0.15 e) .

- QSAR Analysis : Build regression models using descriptors like logP, molar refractivity, and H-bond acceptor count. Validate with experimental IC₅₀ data from kinase inhibition assays .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2.0 Å indicates stable binding) .

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Data Triangulation :

- Meta-Analysis : Aggregate data from peer-reviewed studies (exclude patents/preprints) and apply Fisher’s exact test to identify outliers .

- Mechanistic Follow-Up : Use CRISPR knockouts to confirm target specificity if off-target effects are suspected .

Methodological: What strategies optimize solvent selection for recrystallizing 7-bromo-1-benzothiophene-2-carbohydrazide?

Methodological Answer:

- Solvent Screening : Test binary mixtures (e.g., ethanol/water, acetone/hexane) using a hot filtration apparatus. Prioritize solvents with moderate polarity (logP 1.5–2.5) .

- Crystallization Parameters :

- Purity Assessment : Compare melting points (literature vs. experimental; Δmp < 2°C acceptable) and HPLC retention times (C18 column, acetonitrile/water 60:40) .

Theoretical: How does the electronic nature of the benzothiophene scaffold influence its hydrazide derivative’s reactivity?

Methodological Answer:

- DFT Calculations : Use Gaussian09 at the B3LYP/6-311+G(d,p) level to map electron density. The benzothiophene’s π-electron deficiency directs electrophilic attacks to the carbohydrazide moiety .

- Frontier Molecular Orbitals : Analyze HOMO-LUMO gaps (~4.5 eV) to predict nucleophilic sites (e.g., NH₂ group) .

- Experimental Validation : Perform electrophilic bromination; regioselectivity aligns with computational predictions (C7 position) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.